2-[(2E)-2-{1-[(E)-(4-chlorophenyl)diazenyl]ethylidene}hydrazinyl]-1,3-benzothiazole
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Overview
Description
(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(4-CHLOROPHENYL)IMINO]ETHANIMIDAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(4-CHLOROPHENYL)IMINO]ETHANIMIDAMIDE typically involves the condensation of 1,3-benzothiazole-2-amine with 4-chlorobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods . Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(4-CHLOROPHENYL)IMINO]ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogens, alkylating agents; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(4-CHLOROPHENYL)IMINO]ETHANIMIDAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(4-CHLOROPHENYL)IMINO]ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which plays a crucial role in cell survival and apoptosis . By inhibiting this pathway, the compound can promote cell survival and exert neuroprotective effects. Additionally, it may interact with other cellular targets, such as enzymes and receptors, to modulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
AS601245: A similar compound that also inhibits the JNK signaling pathway and has neuroprotective properties.
2-(1,3-Benzothiazol-2-yl)ethanethioamide: Used in the synthesis of various heterocyclic compounds and has similar chemical properties.
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: An energetic compound with applications in materials science.
Uniqueness
(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(4-CHLOROPHENYL)IMINO]ETHANIMIDAMIDE stands out due to its unique combination of a benzothiazole ring and a chlorophenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit the JNK signaling pathway and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C15H12ClN5S |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylimino)-N'-(4-chloroanilino)ethanimidamide |
InChI |
InChI=1S/C15H12ClN5S/c1-10(18-20-12-8-6-11(16)7-9-12)19-21-15-17-13-4-2-3-5-14(13)22-15/h2-9,20H,1H3/b18-10+,21-19? |
InChI Key |
MRBIOXCMRCXSCW-GPOCBQHCSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)Cl)/N=NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)Cl)N=NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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